molecular formula C18H14N4O4S2 B2966794 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide CAS No. 1788769-27-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Cat. No.: B2966794
CAS No.: 1788769-27-6
M. Wt: 414.45
InChI Key: ABRRPPKLDUTTJZ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position, linked to a 1,3-oxazole ring bearing a thiophene-3-amido moiety. This hybrid structure combines pharmacophoric elements from benzothiazoles (known for antimicrobial and anticancer properties) , oxazoles (valued for metabolic stability), and thiophenes (contributing to π-π interactions in receptor binding).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-2-25-11-3-4-12-14(7-11)28-18(20-12)22-16(24)13-8-26-17(19-13)21-15(23)10-5-6-27-9-10/h3-9H,2H2,1H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRPPKLDUTTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, often referred to as C166-0380, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Synthesis

C166-0380 is synthesized through a multi-step process involving the reaction of 6-ethoxybenzothiazole derivatives with thiophene and oxazole components. The detailed synthesis pathways have been documented in various studies, highlighting the importance of substitution patterns for enhancing biological activity .

Antibacterial Activity

Research indicates that compounds similar to C166-0380 exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various pathogenic strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Bacillus spp. (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Klebsiella pneumoniae (Gram-negative)

Table 1 summarizes the antibacterial activity of related compounds:

CompoundTarget BacteriaZone of Inhibition (mm)
C166-0380S. aureus18
C166-0380E. coli15
C166-0380K. pneumoniae17

These results suggest that the compound's structural features enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes .

Anticancer Activity

C166-0380 has also shown promise in anticancer assays. Studies indicate that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U937 (leukemia)

The compound demonstrated a dose-dependent cytotoxic effect with IC50 values in the micromolar range. Flow cytometry analyses revealed that treatment with C166-0380 increased the expression of pro-apoptotic markers such as p53 and activated caspase pathways .

Case Study 1: Anticancer Efficacy

In a study conducted by Mohammed et al., the effects of C166-0380 on MCF-7 cells were evaluated. The compound exhibited significant cytotoxicity with an IC50 value of 10 µM after 48 hours of treatment. Western blot analysis indicated increased levels of cleaved caspase-3 and PARP, confirming its role in apoptosis induction .

Case Study 2: Antibacterial Screening

A screening assay performed by researchers at ChemDiv evaluated the antibacterial properties of C166-0380 against clinical isolates. The compound showed substantial antibacterial activity against Gram-positive bacteria, suggesting potential for development as a new antibiotic agent .

Comparison with Similar Compounds

Antimicrobial Activity

  • 6-Methyl-benzothiazole-thiazolidinone derivatives () showed MIC values of 8–64 µg/mL against S. aureus and C. albicans, comparable to standard drugs like ciprofloxacin . The ethoxy group in the target compound may enhance membrane penetration or metabolic stability.

Anticancer and Anti-HIV Activity

  • Benzothiazole-piperazine derivatives () demonstrated anti-HIV activity (IC₅₀: 0.5–10 µM) . The oxazole-thiophene motif in the target compound could modulate kinase or protease inhibition.

Receptor Binding

  • Compounds with adamantane-triazine-piperazine scaffolds () showed cannabinoid receptor affinity (Kᵢ: 1–100 nM for CB2 receptors) . While the target compound lacks this scaffold, its benzothiazole-oxazole core may interact with ATP-binding pockets in kinases.

Physicochemical and ADME Properties

  • Metabolic Stability: Oxazole rings resist oxidative metabolism better than thiazolidinones, as seen in .
  • Solubility : Thiophene-amido groups may enhance aqueous solubility via hydrogen bonding, contrasting with halogenated phenyl derivatives in .

Q & A

Q. What are the established synthetic methodologies for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or coupling reactions under reflux in acetonitrile or DMF .
  • Step 2 : Amidation or carboxamide linkage using coupling agents like EDCI/HOBt, with purification via flash chromatography .
  • Characterization : Intermediates are validated using 1H^1 \text{H} and 13C^{13} \text{C} NMR for structural confirmation, ESI-MS for molecular weight, and HPLC (≥98% purity) to ensure homogeneity .

Q. Which crystallographic tools are recommended for resolving the crystal structure of this compound, and how is data quality ensured?

  • Methodological Answer :
  • Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement .
  • Validation : The PLATON toolkit and CCDC validation protocols check for data completeness, ADDSYM symmetry checks, and R-factor discrepancies. ORTEP-3 is employed for thermal ellipsoid visualization to assess atomic displacement .

Advanced Research Questions

Q. How do hydrogen-bonding networks and π-π stacking influence the solid-state stability and solubility of this compound?

  • Methodological Answer :
  • Analysis : Graph-set analysis (e.g., using Mercury CSD) identifies dominant motifs like N-HO\text{N-H}\cdots\text{O} or C-Hπ\text{C-H}\cdots\pi interactions. For example, benzothiazole-thiophene stacking may reduce solubility, necessitating co-crystallization with co-formers .
  • Experimental Design : Compare packing coefficients and melting points of polymorphs (if any) to correlate stability with intermolecular forces .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

  • Methodological Answer :
  • Case Study : Overlapping proton signals in thiophene/oxazole regions require 2D NMR (HSQC, HMBC) to assign coupling pathways. For example, 1H-15N^1 \text{H-}^{15} \text{N} HMBC can resolve amide proton ambiguities .
  • Validation : Cross-check with computational NMR (e.g., Gaussian DFT) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are employed to predict the biological activity and structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Glide to model interactions with targets like kinases or GPCRs. For example, benzothiazole derivatives show affinity for GSK-3β via hydrophobic pocket binding .
  • SAR Analysis : Systematic substitution of the ethoxy group (e.g., with halogens or methyl) followed by IC50_{50} assays identifies critical pharmacophores .

Q. How can low yields in heterocyclic ring formation (e.g., oxazole-thiophene coupling) be optimized?

  • Methodological Answer :
  • Reaction Engineering : Screen catalysts (e.g., CuI/proline for azide-alkyne cycloaddition) or solvents (DMF vs. THF) to improve kinetics. For example, microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Mechanistic Insight : Monitor intermediates via LC-MS to identify hydrolysis or side-product formation. Adjust stoichiometry (e.g., 1.2 eq. of carbodiimide) to drive amidation efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental molecular geometries (e.g., bond length variations)?

  • Methodological Answer :
  • Root Cause : Thermal motion (high ADPs) or disordered solvent molecules may distort X-ray data. Re-refine with SHELXL using TWIN/BASF commands for twinned crystals .
  • Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) and apply Hirshfeld surface analysis to quantify packing effects .

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